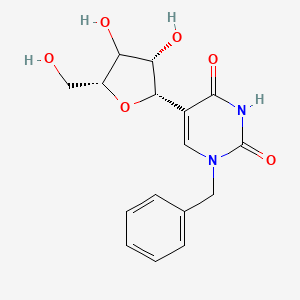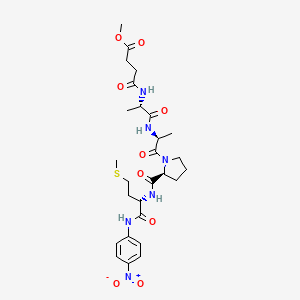
Cathepsin G substrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cathepsin G is a serine protease enzyme predominantly found in the azurophil granules of neutrophilic polymorphonuclear leukocytes. It plays a crucial role in the immune system by regulating inflammatory responses and participating in the degradation of extracellular matrix proteins. The substrate specificity of Cathepsin G is dual, combining trypsin and chymotrypsin-like properties, allowing it to cleave peptide bonds formed by the carboxyl group of both positively charged and aromatic amino acid residues .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Cathepsin G substrates often involves combinatorial chemistry methods. For instance, a tetrapeptide library can be deconvoluted, where 5-amino-2-nitrobenzoic acid serves as a chromophore attached at the C-terminus. This yields active sequences such as Phe-Val-Thr-Tyr-Anb 5,2 -NH2. Further modifications can be made by replacing specific amino acids to enhance substrate specificity .
Industrial Production Methods: Industrial production of Cathepsin G substrates typically involves the purification of the enzyme from human sources, such as purulent human sputum, through salt fractionation, ion exchange, and affinity chromatographies. The purified enzyme is then supplied as a salt-free, lyophilized powder .
化学反应分析
Types of Reactions: Cathepsin G substrates undergo various types of reactions, including hydrolysis, where the enzyme cleaves peptide bonds within proteins. This proteolytic activity is crucial for the degradation of extracellular matrix proteins and the activation of other proteases .
Common Reagents and Conditions: Common reagents used in reactions involving Cathepsin G substrates include chromogenic substrates that allow for the quantitative measurement of the enzyme’s activity. These reactions are typically carried out under physiological conditions to mimic the natural environment of the enzyme .
Major Products: The major products formed from these reactions are smaller peptide fragments resulting from the cleavage of the original substrate. These fragments can then participate in further biochemical processes, such as immune cell signaling and pathogen clearance .
科学研究应用
Cathepsin G substrates have a wide range of scientific research applications, including:
Chemistry: Used to study the specificity and activity of serine proteases.
Biology: Investigated for their role in immune cell signaling and pathogen clearance.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting protease activity.
作用机制
Cathepsin G exerts its effects through its proteolytic activity, cleaving peptide bonds within proteins. This activity is regulated by the enzyme’s substrate specificity, which allows it to target specific peptide sequences. The enzyme’s activity can modulate chemotaxis, intercellular interactions, and the activation of the local renin-angiotensin system of granulocytes. Additionally, Cathepsin G can initiate apoptosis and participate in antigen presentation, contributing to both innate and adaptive immune responses .
相似化合物的比较
Cathepsin G shares similarities with other serine proteases, such as neutrophil elastase and protease 3. its dual substrate specificity and ability to cleave both positively charged and aromatic amino acid residues make it unique. Similar compounds include:
Neutrophil Elastase: Another serine protease involved in the degradation of extracellular matrix proteins.
Protease 3: A serine protease with similar functions in immune cell regulation and pathogen clearance.
Cathepsin G’s unique substrate specificity and its role in both pro-inflammatory and anti-inflammatory processes distinguish it from these related enzymes .
属性
分子式 |
C27H38N6O9S |
|---|---|
分子量 |
622.7 g/mol |
IUPAC 名称 |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C27H38N6O9S/c1-16(28-22(34)11-12-23(35)42-3)24(36)29-17(2)27(39)32-14-5-6-21(32)26(38)31-20(13-15-43-4)25(37)30-18-7-9-19(10-8-18)33(40)41/h7-10,16-17,20-21H,5-6,11-15H2,1-4H3,(H,28,34)(H,29,36)(H,30,37)(H,31,38)/t16-,17-,20-,21-/m0/s1 |
InChI 键 |
LUUQUDLEABXXQL-USNOLKROSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC |
规范 SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


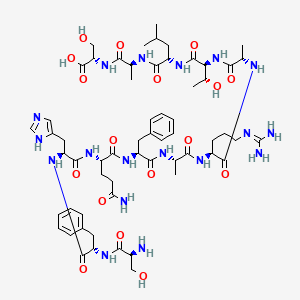
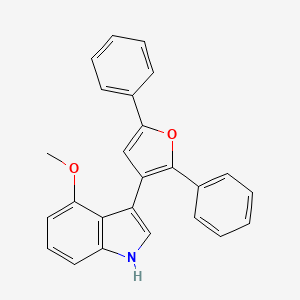
![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
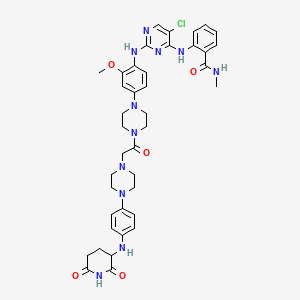
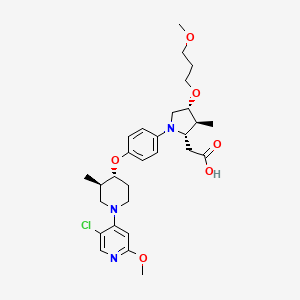
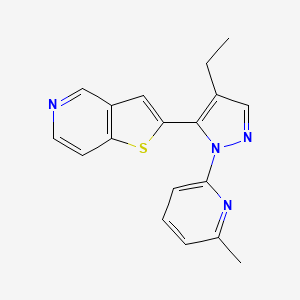
![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)


